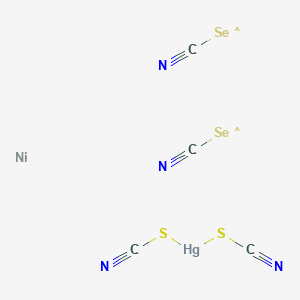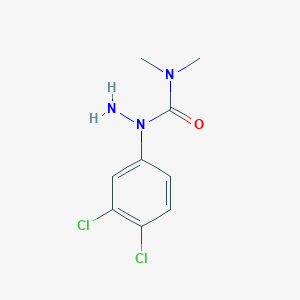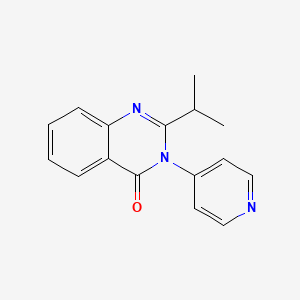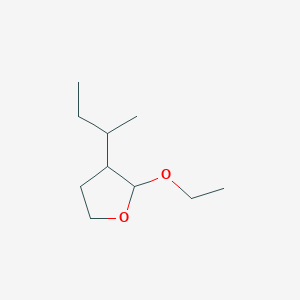
Acetic acid--butane-1,1-diol (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid–butane-1,1-diol (2/1) is a chemical compound formed by the combination of acetic acid and butane-1,1-diol in a 2:1 ratio
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetic acid–butane-1,1-diol (2/1) can be synthesized through esterification, a reaction in which acetic acid reacts with butane-1,1-diol in the presence of a mineral acid catalyst. The reaction typically involves heating the reactants to facilitate the formation of the ester and water . The reaction is reversible, and the removal of water can drive the reaction to completion.
Industrial Production Methods
Industrial production of acetic acid–butane-1,1-diol (2/1) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions are crucial for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid–butane-1,1-diol (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester back to the original alcohol and acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and acids.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid–butane-1,1-diol (2/1) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of acetic acid–butane-1,1-diol (2/1) involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and butane-1,1-diol, which can then participate in further biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid–butane-1,2-diol: Similar in structure but with different positional isomers of the diol.
Butane-1,4-diol: Another diol with different chemical properties and applications.
Uniqueness
Acetic acid–butane-1,1-diol (2/1) is unique due to its specific ester linkage and the resulting chemical properties
Propiedades
Número CAS |
29949-17-5 |
|---|---|
Fórmula molecular |
C8H18O6 |
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
acetic acid;butane-1,1-diol |
InChI |
InChI=1S/C4H10O2.2C2H4O2/c1-2-3-4(5)6;2*1-2(3)4/h4-6H,2-3H2,1H3;2*1H3,(H,3,4) |
Clave InChI |
KLJYIZMAOTVKSL-UHFFFAOYSA-N |
SMILES canónico |
CCCC(O)O.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


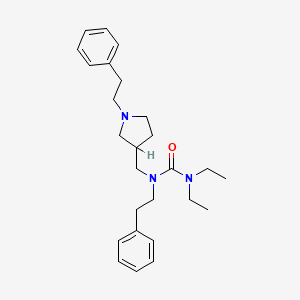


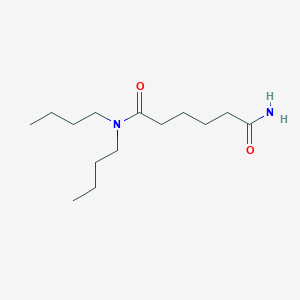
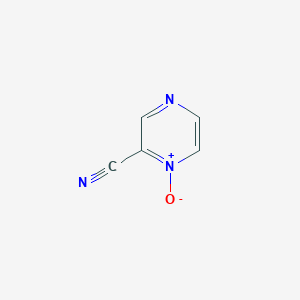


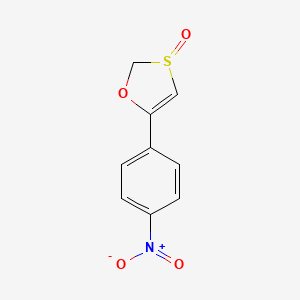
![3-Chloro-4-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14681259.png)
